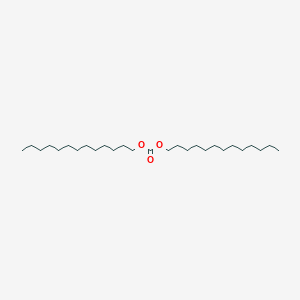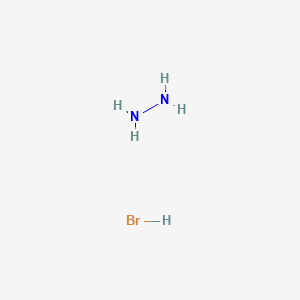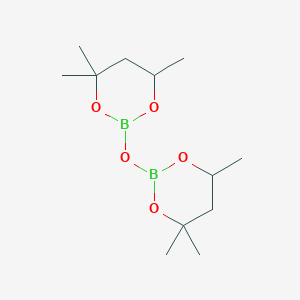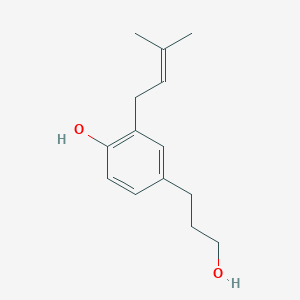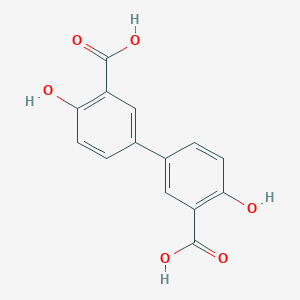
5-(3-Carboxy-4-hydroxyphenyl)-2-hydroxybenzoesäure
Übersicht
Beschreibung
4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid is an organic compound with the molecular formula C14H10O6. It is characterized by the presence of two hydroxyl groups and two carboxylic acid groups on a biphenyl structure. This compound is known for its rigid and planar structure, making it useful in various chemical syntheses and industrial applications .
Wissenschaftliche Forschungsanwendungen
4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid has a wide range of applications in scientific research:
Medicine: The compound is a precursor for the synthesis of pharmaceutical agents.
Wirkmechanismus
Target of Action
It’s known that this compound is a synthetic material intermediate used in the synthesis of other organic compounds .
Mode of Action
It is known to be a useful reagent in the synthesis of 4-hydroxypyridine derivatives . It can be used as a reaction component in the synthesis of drugs and other organic compounds for the preparation of complex compounds such as 2-aminopyridine and 2-aminopyrimidine .
Result of Action
As a synthetic intermediate, its effects would likely be indirect, resulting from the actions of the compounds it helps to synthesize .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid can be synthesized through several methods:
Oxidation Reaction: One common method involves the oxidation of 4,4’-biphenol using potassium carbonate as a base.
Substitution Reaction: Another method includes the use of phthalic acid esters as starting materials, which undergo substitution reactions in the presence of a base and an oxidizing agent.
Industrial Production Methods
Industrial production typically involves multi-step processes starting from commercially available biphenyl derivatives. These processes often include esterification, Friedel-Crafts acetylation, and catalytic hydrogenolysis to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Esters, amides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
4,4’-Biphenol: Lacks carboxylic acid groups, limiting its use in polymer synthesis.
Uniqueness
Eigenschaften
IUPAC Name |
5-(3-carboxy-4-hydroxyphenyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISWLBIMLGAHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448946 | |
| Record name | 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13987-45-6 | |
| Record name | 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)
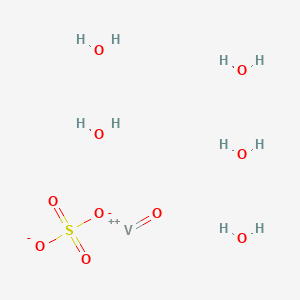
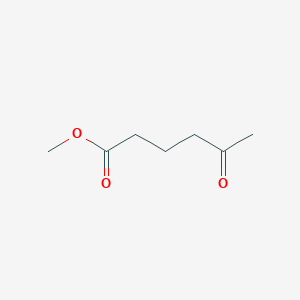
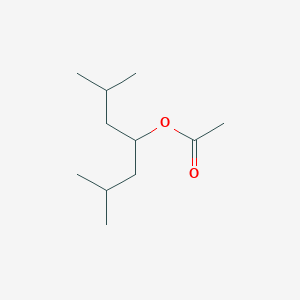

![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)
